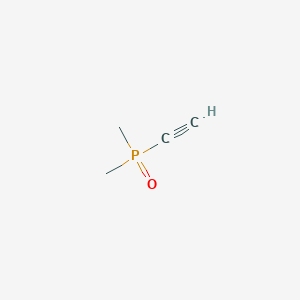

(dimethylphosphoryl)ethyne

Description

Properties

IUPAC Name |

1-dimethylphosphorylethyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7OP/c1-4-6(2,3)5/h1H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPVVLKLPNDVWFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylide Generation and Reactivity

The direct deprotonation of acetylene (HC≡CH) to form alkali metal acetylides (e.g., HC≡C⁻Na⁺) is a cornerstone of alkyne functionalization. The high acidity of the acetylenic proton (pKa ≈ 25) necessitates strong bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). Once generated, the acetylide ion acts as a potent nucleophile, capable of displacing halides or other leaving groups from electrophilic phosphorus centers.

Reaction with Dimethylphosphoryl Chloride

Dimethylphosphoryl chloride ((CH₃)₂P(O)Cl) serves as an effective electrophilic partner for acetylides. In anhydrous tetrahydrofuran (THF) or diethyl ether, the acetylide attacks the phosphorus atom, displacing chloride and forming the desired product:

$$

\text{HC≡C⁻} + \text{(CH₃)₂P(O)Cl} \rightarrow \text{HC≡C-P(O)(CH₃)₂} + \text{Cl⁻}

$$

This method, adapted from analogous phosphorylation reactions in aliphatic systems, achieves moderate yields (50–65%) under inert atmospheres. Side reactions, such as hydrolysis of the phosphoryl chloride or over-reduction of the acetylide, are mitigated by rigorous exclusion of moisture and controlled reaction temperatures (−78°C to 0°C).

Oxidation of Tertiary Phosphine Precursors

Synthesis of HC≡C-P(CH₃)₂

The tertiary phosphine HC≡C-P(CH₃)₂ serves as a critical intermediate for oxidation to the phosphoryl derivative. Its preparation involves the reaction of dimethylchlorophosphine ((CH₃)₂PCl) with a pre-formed acetylide:

$$

\text{HC≡C⁻Li⁺} + \text{(CH₃)₂PCl} \rightarrow \text{HC≡C-P(CH₃)₂} + \text{LiCl}

$$

This step, conducted in dry THF at −40°C, avoids premature oxidation of the phosphine. The product is isolated via vacuum distillation, yielding 60–75% of a moisture-sensitive liquid.

Oxidation to the Phosphoryl Derivative

Controlled oxidation of HC≡C-P(CH₃)₂ with hydrogen peroxide (H₂O₂) or ozone (O₃) in dichloromethane converts the phosphine to the phosphoryl compound:

$$

\text{HC≡C-P(CH₃)₂} + \text{H₂O₂} \rightarrow \text{HC≡C-P(O)(CH₃)₂} + \text{H₂O}

$$

Reaction monitoring via ³¹P NMR spectroscopy reveals complete conversion within 2 hours at 0°C. This method offers high purity (>95%) but requires careful stoichiometry to prevent over-oxidation to phosphoric acid derivatives.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Coupling Reactions

Palladium catalysts enable the coupling of halogenated alkynes with phosphorus nucleophiles. For example, bromoethyne (HC≡CBr) reacts with dimethylphosphine oxide ((CH₃)₂P(O)H) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃):

$$

\text{HC≡CBr} + \text{(CH₃)₂P(O)H} \xrightarrow{\text{Pd(0)}} \text{HC≡C-P(O)(CH₃)₂} + \text{HBr}

$$

This method, inspired by C–P bond-forming reactions in aryl systems, achieves yields of 40–55% but faces challenges in handling gaseous HBr and catalyst deactivation.

Copper(I)-Assisted Alkyne-Phosphorylation

Copper(I) iodide catalyzes the coupling of terminal alkynes with phosphorus electrophiles under mild conditions. Using trimethylsilyl-protected acetylene (HC≡C-Si(CH₃)₃) as a substrate, the reaction proceeds via desilylation followed by phosphorylation:

$$

\text{HC≡C-SiMe₃} + \text{(CH₃)₂P(O)Cl} \xrightarrow{\text{CuI}} \text{HC≡C-P(O)(CH₃)₂} + \text{Me₃SiCl}

$$

This route, conducted in dimethylformamide (DMF) at 60°C, provides yields up to 70% with minimal byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 50–65 | −78°C, anhydrous THF | Straightforward; scalable | Moisture-sensitive intermediates |

| Phosphine Oxidation | 60–75 | 0°C, CH₂Cl₂/H₂O₂ | High purity; minimal byproducts | Requires two-step synthesis |

| Palladium Catalysis | 40–55 | 80°C, Pd(PPh₃)₄/K₂CO₃ | Broad substrate scope | Catalyst cost; HBr handling |

| Copper-Assisted Coupling | 65–70 | 60°C, DMF/CuI | Mild conditions; high yield | Desilylation step required |

Chemical Reactions Analysis

Types of Reactions

(dimethylphosphoryl)ethyne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert this compound to phosphine derivatives.

Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and amines can react with this compound under mild conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphine compounds.

Scientific Research Applications

Organic Synthesis

(Dimethylphosphoryl)ethyne serves as a crucial building block in the synthesis of various organic compounds. Its applications include:

- Phosphonate Derivatives : The compound can be transformed into various phosphonate derivatives that are essential in agricultural chemistry as herbicides and insecticides.

- Alkylation Reactions : It acts as an alkylating agent in the preparation of more complex organic molecules, particularly in the synthesis of phosphine oxides and phosphonates that are used in drug development.

Table 1: Key Reactions Involving this compound

| Reaction Type | Product Type | Application |

|---|---|---|

| Nucleophilic Substitution | Phosphonate Derivatives | Agricultural Chemicals |

| Alkylation | Phosphine Oxides | Drug Development |

| Coupling Reactions | Complex Organic Molecules | Material Science and Pharmaceutical Chemistry |

Medicinal Chemistry

The unique properties of this compound make it a candidate for pharmaceutical applications. Research indicates that derivatives of this compound exhibit biological activity, including:

- Antiviral Properties : Certain phosphonate analogs have shown efficacy against viral infections.

- Anticancer Activity : Compounds derived from this compound have been investigated for their potential to inhibit cancer cell proliferation.

Case Study: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound inhibited viral replication in vitro. The mechanism involved interference with viral RNA polymerase, showcasing its potential as a lead compound for antiviral drug development .

Materials Science

In materials science, this compound is utilized for its ability to modify polymer properties. Applications include:

- Polymer Additives : It can enhance the thermal stability and mechanical properties of polymers.

- Coatings : The compound is used in the formulation of coatings that require specific adhesion properties or resistance to environmental degradation.

Analytical Chemistry

This compound is also employed as a reagent in analytical chemistry. Its derivatives can serve as:

- Chromatographic Standards : Used for calibrating analytical instruments.

- Chemical Probes : Employed in the detection of biomolecules through specific binding interactions.

Mechanism of Action

The mechanism of action of (dimethylphosphoryl)ethyne involves its interaction with molecular targets through its triple bond and phosphoryl group. These interactions can lead to the inhibition of enzyme activity or the modification of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (dimethylphosphoryl)ethyne with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Physical Properties |

|---|---|---|---|---|

| This compound | C₄H₇O₂P | 142.07 g/mol | Phosphoryl, Terminal alkyne | High polarity, moderate volatility (inferred) |

| Dimethyl phenyl phosphate | C₈H₁₁O₄P | 202.15 g/mol | Phosphoryl, Aromatic phenyl | Low volatility, hydrophobic |

| Dimethyl (2-hydroxyethyl)phosphonate | C₄H₁₁O₄P | 158.10 g/mol | Phosphonate, Hydroxyl | Hydrophilic, high water solubility |

| Dibenzyl phosphite | C₁₄H₁₅O₃P | 262.23 g/mol | Phosphite ester, Benzyl groups | Oxidizable, hydrolytically unstable |

Notes:

- Polarity: The phosphoryl group in this compound increases polarity compared to non-phosphorylated alkynes, enhancing solubility in polar aprotic solvents .

- Volatility : Ethyne itself is highly volatile (boiling point: -84°C), but the phosphoryl group in this compound likely reduces volatility, as seen in dimethyl phenyl phosphate (low volatility due to aromaticity) .

Reactivity and Functional Group Influence

- This compound : The terminal alkyne enables click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), while the phosphoryl group stabilizes negative charge in intermediates. This dual functionality is absent in phenyl- or hydroxyethyl-substituted analogs .

- Dimethyl phenyl phosphate : The phenyl group directs electrophilic substitution reactions, and the phosphoryl group acts as a flame retardant by releasing phosphoric acid under heat .

- Dimethyl (2-hydroxyethyl)phosphonate : The hydroxyl group enables hydrogen bonding, making it suitable for hydrophilic coatings or biomaterials .

- Dibenzyl phosphite : The phosphite ester is prone to oxidation, forming phosphate esters, and undergoes hydrolysis faster than phosphoryl analogs .

Environmental and Industrial Relevance

- Ethyne derivatives in urban environments are typically from combustion (e.g., vehicular emissions) , but phosphorylated variants are lab-synthesized.

- Dimethyl phenyl phosphate : Used as a plasticizer and flame retardant in polymers. Its environmental persistence is debated due to hydrolytic stability .

- Dibenzyl phosphite : Employed as a reducing agent in organic synthesis but requires careful handling due to hydrolytic sensitivity .

Biological Activity

(Dimethylphosphoryl)ethyne, a phosphonic acid derivative, has garnered attention in chemical biology due to its potential biological activities, particularly in the context of organophosphate chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the formula . Its structure features a phosphonate group attached to an ethyne moiety, which is known to enhance its reactivity with biological nucleophiles.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

- Reactivity with Thiols :

- Cytotoxicity :

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that this compound inhibited AChE activity in vitro with an IC50 value in the low micromolar range. This finding underscores its potential as a model for developing new AChE inhibitors for therapeutic applications .

- Toxicological Assessment : In vivo studies have shown that exposure to this compound can lead to symptoms associated with organophosphate poisoning, including respiratory distress and neurological impairment. These findings highlight the need for careful handling and further investigation into antidotal treatments .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the established synthetic routes for (dimethylphosphoryl)ethyne, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : this compound can be synthesized via phosphonate alkylation using reagents like LiN(iPr)₂ in THF. For example, diethyl-2,2-(diethoxy)ethylphosphonate undergoes deprotection to yield intermediates, followed by dimethylhydrazone protection (Scheme 2 in ). Reaction times (3–48 hours) and acid quenching (1 M HCl) are critical for yield optimization.

- Optimization : Varying solvent polarity (e.g., THF vs. DMF) and catalyst loadings can mitigate side reactions. Systematic kinetic studies under inert atmospheres are recommended to prevent oxidation .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ³¹P NMR are essential for confirming phosphoryl group integration and ethynyl proton shifts (δ ~2.5–3.5 ppm for P-CH₂ groups) .

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (P=O) and ~2100 cm⁻¹ (C≡C) validate structural integrity .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can resolve molecular ion peaks and fragmentation patterns, cross-referenced with NIST Chemistry WebBook data .

Basic: How should researchers handle this compound to ensure stability and safety during experiments?

Methodological Answer:

- Storage : Store under nitrogen at –20°C to prevent hydrolytic degradation. Use amber vials to avoid photolytic cleavage of the phosphoryl group .

- Safety Protocols : Wear nitrile gloves, sealed goggles, and lab coats. Neutralize waste with 10% NaHCO₃ before disposal via certified hazardous waste services .

Advanced: How can computational models like GEOS-Chem be adapted to predict the atmospheric behavior of this compound?

Methodological Answer:

- Model Calibration : Incorporate experimentally derived rate constants for OH radical reactions and photolysis into GEOS-Chem. Validate against satellite data (e.g., ACE-FTS) to address biases (e.g., 12% underestimation in CO observed in ).

- Sensitivity Analysis : Test seasonal emission scenarios (e.g., biomass burning vs. anthropogenic sources) to refine tropospheric distribution simulations .

Advanced: What strategies resolve contradictions between experimental and theoretical data on this compound’s reactivity?

Methodological Answer:

- Data Triangulation : Compare kinetic data (e.g., Arrhenius parameters) from multiple techniques (gas chromatography, laser flash photolysis). For example, discrepancies in activation energies may arise from solvent effects in DFT calculations .

- Error Propagation Analysis : Quantify uncertainties in instrumentation (e.g., ±5% in GC-MS peak integration) and model inputs (e.g., ±10% in rate constants) using Monte Carlo simulations .

Advanced: How can this compound be functionalized for applications in conductive polymers?

Methodological Answer:

- Copolymerization : Radical-initiated polymerization with EDOT (3,4-ethylenedioxythiophene) in the presence of bis(4-phenoxysulfonic acid)phosphazene enhances conductivity (up to 120 S/cm). Optimize monomer ratios (e.g., 1:2 EDOT:phosphoryl monomer) via cyclic voltammetry .

- Doping Studies : Introduce LiTFSI or ionic liquids to improve charge-carrier mobility. Characterize using four-point probe and impedance spectroscopy .

Advanced: What methodologies improve the reproducibility of this compound-based reactions across laboratories?

Methodological Answer:

- Standardized Protocols : Publish detailed reaction logs (e.g., humidity levels, stir rates) in open-access repositories (e.g., Gla.researchdata.1540 ).

- Interlaboratory Studies : Share raw NMR/GC-MS data via platforms like Zenodo to benchmark analytical reproducibility (e.g., ±2% variance in purity assessments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.